3-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid
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Overview
Description
3-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid is a complex organic compound with the molecular formula C₉H₇N₃O₄S₃ . This compound is characterized by its unique structure, which includes a thiazolidine ring, a diazenyl group, and a benzene sulfonic acid moiety. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid typically involves the formation of the thiazolidine ring followed by diazotization and coupling reactions. The thiazolidine ring can be synthesized using multicomponent reactions, click chemistry, or nano-catalysis . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: Electrophilic aromatic substitution reactions are common, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sulfur trioxide (SO₃) and fuming sulfuric acid are used for sulfonation reactions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted aromatic compounds .
Scientific Research Applications
3-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of azo dyes and other complex organic molecules.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid involves its interaction with various molecular targets and pathways. The thiazolidine ring and diazenyl group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-[(4-anilinophenyl)diazenyl]benzene-1-sulfonic acid: Another azo compound with similar structural features.
Thiazolidine derivatives: Compounds with a thiazolidine ring, known for their diverse biological activities.
Uniqueness
3-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid is unique due to its combination of a thiazolidine ring, diazenyl group, and benzene sulfonic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
CAS No. |
51327-62-9 |
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Molecular Formula |
C9H7N3O4S3 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
3-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C9H7N3O4S3/c13-7-8(18-9(17)10-7)12-11-5-2-1-3-6(4-5)19(14,15)16/h1-4,8H,(H,10,13,17)(H,14,15,16) |
InChI Key |
QEXFQEZOMBGULA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)N=NC2C(=O)NC(=S)S2 |
Origin of Product |
United States |
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